molecular formula C14H20N2O5 B13983922 2-(Benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile CAS No. 17768-63-7

2-(Benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile

Cat. No.: B13983922
CAS No.: 17768-63-7
M. Wt: 296.32 g/mol
InChI Key: BSKZKDYEPSUDKJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is an organic compound characterized by its unique structure, which includes a benzylamino group and multiple hydroxyl groups attached to a heptanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile typically involves the reaction of benzylamine with a suitable precursor that contains the heptanenitrile backbone and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated heptanenitrile with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the benzylamino group in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is unique due to its combination of a benzylamino group with multiple hydroxyl groups on a heptanenitrile backbone

Properties

CAS No.

17768-63-7

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2-(benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile

InChI

InChI=1S/C14H20N2O5/c15-6-10(16-7-9-4-2-1-3-5-9)12(19)14(21)13(20)11(18)8-17/h1-5,10-14,16-21H,7-8H2

InChI Key

BSKZKDYEPSUDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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